2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13604561
Molecular Formula: C17H23BO2
Molecular Weight: 270.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23BO2 |
|---|---|
| Molecular Weight | 270.2 g/mol |
| IUPAC Name | 2-[4-(1-bicyclo[1.1.1]pentanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C17H23BO2/c1-15(2)16(3,4)20-18(19-15)14-7-5-13(6-8-14)17-9-12(10-17)11-17/h5-8,12H,9-11H2,1-4H3 |
| Standard InChI Key | RPMAIHGZPJVRLW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C34CC(C3)C4 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C34CC(C3)C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₇H₂₃BO₂, with a molecular weight of 270.2 g/mol . Its IUPAC name, 2-[4-(1-bicyclo[1.1.1]pentanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its core components:
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A bicyclo[1.1.1]pentane moiety, a strained hydrocarbon cage with three bridgehead carbons.
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A phenyl group para-substituted with the BCP unit.
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A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances stability and reactivity in Suzuki-Miyaura cross-couplings .
The BCP group’s bond angle distortion (60° bridgehead C-C-C angles) and short transannular distance (~1.89 Å) create a rigid, three-dimensional structure that mimics the spatial arrangement of para-disubstituted benzene while reducing planarity .
Spectroscopic and Crystallographic Data
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NMR: The NMR spectrum exhibits distinct signals for the BCP bridgehead protons (δ 2.21 ppm) and pinacol methyl groups (δ 1.15–1.35 ppm) .
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X-ray Crystallography: Analyses reveal a transannular distance of 1.89–1.92 Å in BCP derivatives, with non-covalent interactions (e.g., halogen bonding) influencing crystal packing .
Synthesis and Functionalization
Boronic Ester Formation
The target compound is synthesized via Pd-catalyzed cross-coupling:
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BCP Halide Intermediate: BCP-bromide reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.
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Suzuki-Miyaura Coupling: The boronic ester couples with aryl halides to form biaryl products .
Key Reaction Conditions:
Applications in Drug Discovery
Bioisosteric Replacement
BCP derivatives replace para-substituted benzene rings to improve drug-like properties:
| Property | Benzene Analog | BCP Analog | Improvement |
|---|---|---|---|
| Solubility (μg/mL) | 12 | 145 | >10× |
| LogD (pH 7.4) | 3.8 | 2.1 | -45% |
| Metabolic Stability | Low | High | +++ |
Data from kinase inhibitor case studies .
Case Study: p38 MAP Kinase Inhibitors
Replacing a para-fluorophenyl group with BCP in compound 116a resulted in:
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Enhanced solubility: 145 μg/mL vs. 12 μg/mL.
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Reduced CYP3A4 inhibition: IC₅₀ > 50 μM vs. 2.1 μM.
Physicochemical and ADME Properties
Solubility and Lipophilicity
The BCP moiety’s high fraction of sp³ carbons (Fsp³ = 0.67) reduces crystallinity, enhancing aqueous solubility. LogD decreases by ~1.7 units compared to aromatic analogs, lowering off-target binding .
Permeability and Metabolic Stability
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Caco-2 Permeability: Papp = 28 × 10⁻⁶ cm/s (BCP) vs. 19 × 10⁻⁶ cm/s (benzene).
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CYP450 Metabolism: BCP derivatives show <10% depletion in human liver microsomes over 60 minutes .
Non-Covalent Interactions and Crystal Engineering
Halogen and Hydrogen Bonding
X-ray structures of BCP derivatives reveal:
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I···I Interactions: Dominant in iodinated BCPs (distance = 3.45 Å) .
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N−H···O Hydrogen Bonds: Key for stabilizing co-crystals with carboxylic acids .
Impact on Drug-Target Binding
Industrial-Scale Production and Future Directions
Scalable Synthesis
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Flow Photochemistry: Enables kilogram-scale production of BCP cores in <24 hours .
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Cost Analysis: Current production costs ~$1,200/g, but economies of scale could reduce this to $200/g .
Emerging Applications
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